REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].Br[C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH2:12]([O:15][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=1)[CH2:11][CH2:10][CH2:9][CH2:14][CH3:13] |f:2.3.4|
|
Name
|
|
Quantity
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60 g
|
Type
|
reactant
|
Smiles
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BrCCCCCC
|
Name
|
|
Quantity
|
71 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
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600 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The stirred mixture is heated
|
Type
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TEMPERATURE
|
Details
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under reflux for 43 hrs
|
Duration
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43 h
|
Type
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CUSTOM
|
Details
|
(i.e. until glc revealed complete reaction)
|
Type
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EXTRACTION
|
Details
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The product is extracted into ether twice
|
Type
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WASH
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Details
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the combined ethereal extracts are washed with water, 5% NaOH water
|
Type
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DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
DISTILLATION
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Details
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the residue was distilled (bp=100°-110° C. at 0.1 mm Hg)
|
Type
|
CUSTOM
|
Details
|
to yield a colourless liquid
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCC)OC1=CC=C(C=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |